molecular formula C19H17N3O2S B7751529 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7751529
M. Wt: 351.4 g/mol
InChI Key: GDLUWLSPEXWPMT-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one is a complex organic compound that features a pyrrolone core substituted with an amino group, a benzothiazole moiety, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: This step often involves the condensation of a benzothiazole derivative with the pyrrolone core, facilitated by a catalyst or under reflux conditions.

    Substitution with the Methoxy-Methylphenyl Group: This can be done via electrophilic aromatic substitution or through a coupling reaction using a suitable reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methoxy-methylphenyl moiety.

    Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone core.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of organic semiconductors or as a building block for advanced materials.

    Biological Research: It might be used as a probe to study biological pathways or as a fluorescent marker in imaging studies.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group, which might affect its reactivity and applications.

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the methoxy-methylphenyl group, potentially altering its chemical properties and uses.

Uniqueness

The presence of the amino group, benzothiazole moiety, and methoxy-methylphenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one makes it unique

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-11-7-8-15(24-2)13(9-11)22-10-14(23)17(18(22)20)19-21-12-5-3-4-6-16(12)25-19/h3-9H,10,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLUWLSPEXWPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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